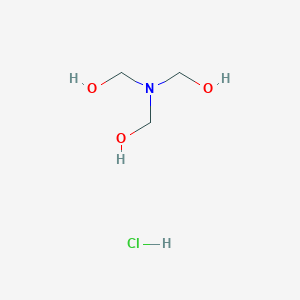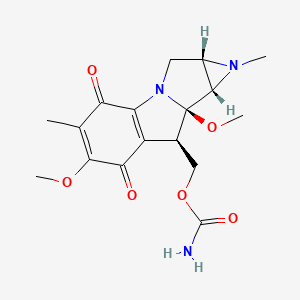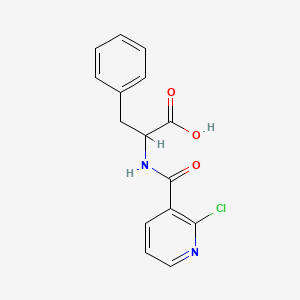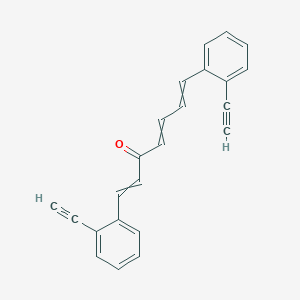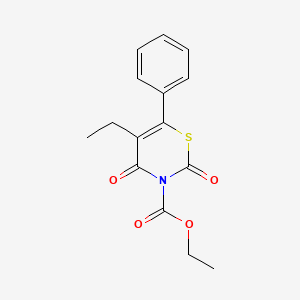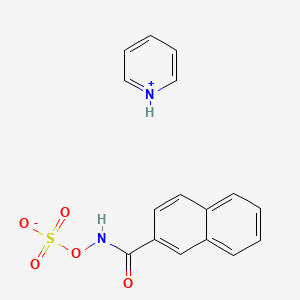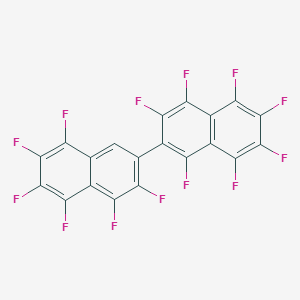
1,3,3',4,4',5,5',6,6',7,7',8,8'-Tridecafluoro-2,2'-binaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to a binaphthalene core. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and hydrophobicity. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene typically involves the fluorination of binaphthalene derivatives. One common method is the direct fluorination of 2,2’-binaphthalene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as electrochemical fluorination (ECF) or the use of perfluorinated reagents. These methods allow for the efficient and large-scale production of highly fluorinated compounds with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound is generally resistant to oxidation due to the electron-withdrawing nature of fluorine atoms. it can undergo reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex fluorinated aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under controlled conditions.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated binaphthalene derivatives, while coupling reactions can produce extended fluorinated aromatic systems.
Wissenschaftliche Forschungsanwendungen
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced fluorinated materials, including polymers and liquid crystals.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid bilayers.
Medicine: The compound’s stability and resistance to metabolic degradation make it a candidate for drug delivery systems and imaging agents.
Industry: It is employed in the production of high-performance coatings, lubricants, and electronic materials due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene exerts its effects is primarily related to its fluorine content. The electron-withdrawing nature of fluorine atoms influences the compound’s reactivity and interactions with other molecules. In biological systems, its hydrophobicity allows it to interact with lipid membranes, potentially affecting membrane fluidity and protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-1-octanethiol
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
Uniqueness
Compared to other similar compounds, 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene stands out due to its binaphthalene core, which provides a rigid and planar structure. This structural feature, combined with extensive fluorination, imparts unique properties such as high thermal stability and resistance to chemical degradation, making it particularly valuable in applications requiring robust and durable materials.
Eigenschaften
CAS-Nummer |
73501-13-0 |
|---|---|
Molekularformel |
C20HF13 |
Molekulargewicht |
488.2 g/mol |
IUPAC-Name |
1,2,3,4,5,6,8-heptafluoro-7-(3,4,5,6,7,8-hexafluoronaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C20HF13/c21-8-2(1-3-5(11(8)24)13(26)18(31)17(30)9(3)22)4-10(23)6-7(14(27)12(4)25)16(29)20(33)19(32)15(6)28/h1H |
InChI-Schlüssel |
YADWBDQKVDARTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1C3=C(C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F)F)F)F)C(=C(C(=C2F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl [(1S,2S)-2-hexylcyclopropyl]acetate](/img/structure/B14450819.png)

![N'-[3-(dimethylamino)propyl]benzenecarboximidamide](/img/structure/B14450836.png)
![6-[(Cyclohexyloxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14450837.png)

![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)

